2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide
Description
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide is a synthetic thiazolidine derivative characterized by a central five-membered thiazolidine ring fused with a carboxamide group. The compound features a 3,4-dichlorophenyl substituent at the 2-position of the thiazolidine ring and an N-(2-methylphenyl) group attached to the carboxamide moiety.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2OS/c1-11-4-2-3-5-15(11)20-17(22)21-8-9-23-16(21)12-6-7-13(18)14(19)10-12/h2-7,10,16H,8-9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBDCMPJMDWFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized with thiourea to yield the final thiazolidine compound. The reaction conditions generally require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolidine ring and aromatic groups play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active agents, particularly ligands targeting sigma receptors. Below is a comparative analysis based on molecular structure, substituent effects, and biological activity:
Structural Analogues in Sigma Receptor Ligands
highlights sigma receptor ligands such as BD1047 and BD1052 , which also incorporate a 3,4-dichlorophenyl group (Table 1, ). However, these compounds differ in their core scaffolds:
- BD1047 : Contains a piperidine-ethylamine backbone with a 3,4-dichlorophenyl group.
- BD1052 : Features a pyrrolidinyl-ethylamine chain linked to the 3,4-dichlorophenyl moiety.
- Target Compound : Utilizes a thiazolidine-carboxamide scaffold, which may confer distinct steric and electronic properties compared to amine-based ligands.
Key Structural Differences :
Functional Group Impact on Bioactivity
- 3,4-Dichlorophenyl Group : Common to all three compounds, this substituent is critical for sigma receptor affinity due to its hydrophobic and electron-withdrawing properties .
- Thiazolidine vs. Amine Backbones: Thiazolidine rings are less common in sigma ligands but are known to enhance metabolic stability in drug design. Conversely, amine-based scaffolds (e.g., BD1047) may offer greater conformational flexibility for receptor interaction.
Pharmacological Implications
However, the thiazolidine-carboxamide structure could alter selectivity or efficacy compared to BD1047, which has demonstrated utility in reducing psychostimulant abuse in preclinical models .
Biological Activity
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide, also known by its CAS Number 2034472-15-4, is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, chemical properties, and various biological activities associated with this compound, including its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.29 g/mol. The compound features a thiazolidine ring structure substituted with dichlorophenyl and methylphenyl groups, which contributes to its biological activity.
1. Antimicrobial Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit notable antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Escherichia coli |
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE). A study reported IC50 values for related thiazolidine compounds ranging from 0.10 ± 0.05 to 11.40 ± 0.20 µM, indicating significant inhibitory activity compared to the standard drug donepezil (IC50 = 2.16 ± 0.12 µM) .
| Compound | IC50 (µM) | Enzyme |
|---|---|---|
| Compound A | 0.10 ± 0.05 | AChE |
| Donepezil | 2.16 ± 0.12 | AChE |
3. Antioxidant Activity
The antioxidant properties of thiazolidine derivatives are also noteworthy. Compounds similar to the target molecule have shown the ability to scavenge free radicals effectively, contributing to their potential as therapeutic agents in oxidative stress-related diseases.
Case Studies
Case Study: Evaluation of Antimicrobial Activity
In a comparative study involving various thiazolidine derivatives, researchers found that those with electron-withdrawing groups like chlorine exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. This suggests that the presence of dichlorophenyl groups in the compound may play a crucial role in its effectiveness against microbial pathogens.
Case Study: Inhibition of AChE
Another investigation focused on the inhibition of acetylcholinesterase by thiazolidine derivatives revealed that structural modifications significantly influenced biological activity. The study concluded that compounds with a similar structure to this compound could be developed as potential treatments for Alzheimer's disease due to their ability to inhibit AChE effectively.
Q & A
Q. What are the standard synthetic routes for 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide, and how can reaction yields be optimized?
Answer: The synthesis of thiazolidine-carboxamide derivatives typically involves coupling reactions between substituted amines and activated carbonyl intermediates. For example, analogous compounds (e.g., Pd(II)/Pt(II) thiazoline complexes) are synthesized via condensation of thiazolidine precursors with chlorinated aromatic amines under reflux in anhydrous solvents like THF or DCM . Optimization strategies include:
- Catalyst use : Employing triethylamine or DMAP to enhance nucleophilic attack on carbonyl groups.
- Temperature control : Maintaining reflux conditions (60–80°C) to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethyl acetate/petroleum ether) to isolate pure products .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?
Answer: Full characterization requires:
- NMR spectroscopy : and NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the 3,4-dichlorophenyl group resonate at δ 7.2–7.8 ppm, while the thiazolidine ring protons appear as distinct multiplets .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] or [M+Na] ions) and fragmentation patterns.
- UV-Vis spectroscopy : To assess electronic transitions influenced by the dichlorophenyl moiety .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Answer: Initial screening should include:
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates to measure IC values.
- Cytotoxicity profiling : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) to determine EC.
- Solubility and stability : HPLC-based kinetic studies in PBS or simulated biological fluids to assess bioavailability .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases, GPCRs). For instance, the 3,4-dichlorophenyl group may occupy hydrophobic pockets in enzyme active sites .
- QSAR modeling : Corrogate electronic (Hammett constants) and steric (Taft parameters) descriptors with activity data to prioritize substituents.
- MD simulations : Analyze ligand-protein stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .
Q. How do structural modifications (e.g., halogen substitution, methyl group position) impact bioactivity and metabolic stability?
Answer:
- Halogen effects : The 3,4-dichlorophenyl group enhances lipophilicity and target affinity but may increase hepatotoxicity. Comparative studies with mono-chloro or fluoro analogs can clarify trade-offs .
- Methyl group position : The 2-methylphenyl moiety in the carboxamide group influences steric hindrance. Ortho-substitution (as in the target compound) may reduce metabolic oxidation compared to para-substituted analogs .
- Metabolic profiling : LC-MS/MS analysis of microsomal incubations (human/rat liver S9 fractions) identifies major metabolites (e.g., hydroxylation, dechlorination) .
Q. What strategies resolve contradictions in reported activity data across different studies?
Answer:
- Standardized protocols : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic IC).
- Batch analysis : Compare purity (>95% by HPLC) and stereochemical integrity (chiral HPLC or X-ray crystallography) of test compounds .
Q. How can crystallographic data inform mechanistic studies of this compound?
Answer:
- Single-crystal X-ray diffraction : Resolve the thiazolidine ring conformation (e.g., envelope vs. twist-boat) and dihedral angles between aromatic rings. For example, a planar arrangement may facilitate π-π stacking with target proteins .
- Electron density maps : Identify halogen bonding between chlorine atoms and protein backbone carbonyls, a critical interaction in kinase inhibitors .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
